molecular formula C20H23FN6O2S B2853391 5-Fluoro-4-phenyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine CAS No. 2379976-48-2

5-Fluoro-4-phenyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine

Cat. No. B2853391
CAS RN: 2379976-48-2
M. Wt: 430.5
InChI Key: JCQVJIBDHXOGLA-UHFFFAOYSA-N
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Description

“5-Fluoro-4-phenyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine” is a complex organic compound. It contains several functional groups including a fluorophenyl group, a propyl-substituted imidazole group, a sulfonyl group attached to a piperazine ring, and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms . The piperazine ring is a six-membered ring with two nitrogen atoms. The phenyl group is a six-membered carbon ring, and the sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to the piperazine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive sites. For instance, the imidazole ring can participate in a variety of reactions due to its amphoteric nature . The fluorine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the broad range of activities exhibited by imidazole derivatives , this compound could be a promising candidate for drug development.

properties

IUPAC Name

5-fluoro-4-phenyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2S/c1-15(2)26-12-17(24-14-26)30(28,29)27-10-8-25(9-11-27)20-18(21)19(22-13-23-20)16-6-4-3-5-7-16/h3-7,12-15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQVJIBDHXOGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-4-phenyl-6-(4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)pyrimidine

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